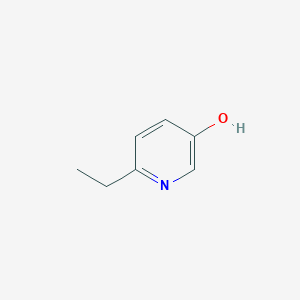

6-Ethylpyridin-3-OL

Overview

Description

6-Ethylpyridin-3-OL (6-EPOL) is an organic compound belonging to the class of pyridines. It is a colorless liquid with a characteristic odor and a boiling point of 169°C. 6-EPOL is a versatile compound that has found application in a number of scientific and industrial fields, including synthesis, medicinal chemistry, and biochemistry. It has also been used in laboratory experiments to investigate the effects of various compounds on biochemical and physiological processes.

Scientific Research Applications

Antioxidant and Anticancer Activities

Synthesis, Radical Scavenging, and Antioxidant Activity of Stilbazolic Resveratrol Analogs This research focuses on the synthesis of derivatives of 3-pyridinol, including compounds with an ethyl group shielding the hydroxyl group. The study found that introducing an ethyl group can ambiguously affect the radical scavenging and antioxidant properties of the compounds. Some derivatives demonstrated better antioxidant effects than the natural prototype and 2-ethyl-6-methylpyridin-3-ol, especially in the lipid peroxidation model of mitochondrial membranes (Semenov et al., 2020).

Catalytic Applications

Catalytic Applications of Terpyridines and their Transition Metal Complexes This paper reviews the usage of terpyridine ligands and their transition metal complexes in various fields, including materials science, biomedical chemistry, and organometallic catalysis. It highlights the broad range of reactions catalyzed by these compounds, from water splitting in artificial photosynthesis to polymerization reactions (Winter et al., 2011).

Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol This study investigated the conversion of 5-hydroxymethylfurfural (HMF) into 6-(hydroxymethyl)pyridin-3-ol, aiming to understand the formation of pyridin-3-ols in foods. The research suggests that the formation of pyridin-3-ols in foods is inevitable when 2-oxofurans are subjected to thermal heating in the presence of ammonia or ammonia-producing compounds (Hidalgo et al., 2020).

Magnetic Studies

Structural and Magnetic Studies of a New Co(II) Thiocyanato Coordination Polymer This research discusses the synthesis of new compounds from the reaction of Co(NCS)2 with 4-ethylpyridine, leading to the formation of three new compounds with distinct magnetic properties. The paper reports on the antiferromagnetic nature and metamagnetic transition observed in these compounds, offering insights into their potential applications in magnetic studies (Wöhlert et al., 2013).

Synthesis and Application in Material Science

Synthesis of Imidazo[1,2-a]pyridines A Decade Update

This paper presents a comprehensive review on the synthesis of imidazopyridine scaffolds, recognizing their significance in medicinal chemistry and material science. It provides an overview of various synthesis strategies and their applications in different branches of chemistry (Bagdi et al., 2015).

Mechanism of Action

Mode of Action

It is known that the compound belongs to the class of 3-hydroxypyridines, which have been shown to possess antiradical and antioxidant activity . This suggests that 6-Ethylpyridin-3-OL may interact with its targets in a similar manner, potentially altering cellular processes through its antioxidant properties .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its potential antioxidant activity, it may influence pathways related to oxidative stress and cellular damage .

Pharmacokinetics

As such, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Given its potential antioxidant activity, it may help protect cells from oxidative damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of this compound . .

properties

IUPAC Name |

6-ethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-4-7(9)5-8-6/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPHPOFDFXDHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565149 | |

| Record name | 6-Ethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51834-96-9 | |

| Record name | 6-Ethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

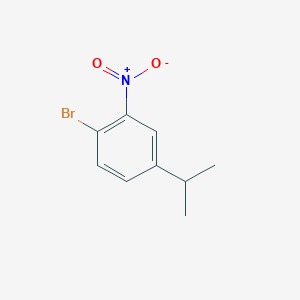

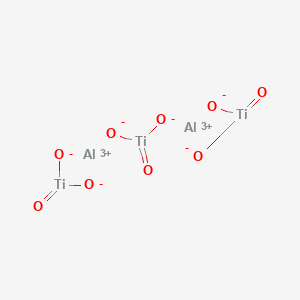

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

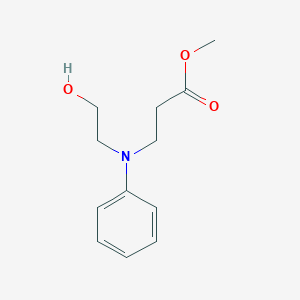

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B1612272.png)

![[4-(4-Methylphenoxy)phenyl]methanol](/img/structure/B1612274.png)

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612276.png)

![2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL](/img/no-structure.png)

![3,4-Dihydroimidazo[4,5-b]pyridin-5-one](/img/structure/B1612289.png)